molecular formula C30H63O3P B7801769 Triisodecyl phosphite CAS No. 124129-26-6

Triisodecyl phosphite

Cat. No. B7801769
CAS RN: 124129-26-6
M. Wt: 502.8 g/mol
InChI Key: QEDNBHNWMHJNAB-UHFFFAOYSA-N
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Description

Triisodecyl phosphite is a useful research compound. Its molecular formula is C30H63O3P and its molecular weight is 502.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Production

  • Triisodecyl phosphite ester is synthesized using isodecyl alcohol and PCl_3, with the most suitable synthesis conditions leading to a productivity of 96.8% (Yang Jin-fei, 2005).

Polymer Stabilization

Chemical Reactions and Processes

  • It is used in Mitsunobu reactions of nucleoside analogs and as a substitute for expensive reagents in certain bromination protocols (E. Véliz & P. Beal, 2006).

Environmental Impact

  • This compound can oxidize into organophosphate esters (OPEs), posing environmental concerns as these OPEs are found in indoor dust (Runzeng Liu & S. Mabury, 2019).

Application in Batteries

  • Certain derivatives of this compound are investigated for their role in enhancing the performance of high-voltage lithium-ion batteries (Young-Min Song et al., 2016).

Polymer Science

  • This compound plays a role in the polymerization and copolymerization processes, enhancing the formation of polymers with specific characteristics (M. I. Bakhitov et al., 1984).

Pesticide and Insecticide Resistance

  • Its phosphine derivatives have been studied in the context of resistance in agricultural pests, important for understanding pest control strategies (G. Opit et al., 2012).

Electrolyte Additives in Batteries

Advanced Materials

  • It is involved in reactions leading to polymer formation and has implications in the creation of advanced materials (M. J. Irwin et al., 1997).

Analytical Chemistry

  • Detection methods for tris(alpha-methylbenzylphenyl)phosphite antioxidants in rubber have been developed, important for analytical chemistry and quality control (J. Rotschová et al., 1991).

Thermodynamics and Solubility Studies

  • The solution thermodynamics of tris-(2,4-ditert-butylphenyl)-phosphite has been investigated, relevant for separation and purification processes in chemistry (Jinyue Yang et al., 2019).

Catalysis and Metathesis Reactions

  • Triisopropyl phosphite is used in olefin metathesis reactions, showcasing its role in catalytic processes (S. Guidone et al., 2015).

Radiation and Polymer Degradation

  • Studies on radiolysis products of antioxidants like tris(2,4-di-tert-butylphenyl) phosphite from irradiated polyethylene resins are crucial in understanding polymer stability under radiation (M. D. Celiz et al., 2019).

Plant Biostimulation and Agriculture

  • Phosphite compounds like Phi are being explored as biostimulants in agriculture, enhancing plant performance under stress (L. Trejo-Téllez & F. Gómez-Merino, 2018).

Insights into Battery Additive Failure Mechanisms

  • Research on the failure mechanisms of additives like TMSPi in lithium-ion batteries provides insights into their practical applications and limitations (Xin Qi et al., 2016).

Enhancing Anode Stability in Batteries

properties

IUPAC Name

tris(8-methylnonyl) phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H63O3P/c1-28(2)22-16-10-7-13-19-25-31-34(32-26-20-14-8-11-17-23-29(3)4)33-27-21-15-9-12-18-24-30(5)6/h28-30H,7-27H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDNBHNWMHJNAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCOP(OCCCCCCCC(C)C)OCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H63O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00881235
Record name Tris(8-methylnonyl) phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00881235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid; Liquid
Record name Phosphorous acid, triisodecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS RN

25448-25-3, 124129-26-6
Record name Triisodecyl phosphite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025448253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorous acid, triisodecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tris(8-methylnonyl) phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00881235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triisodecyl phosphite
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.711
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIISODECYL PHOSPHITE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M01370002Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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